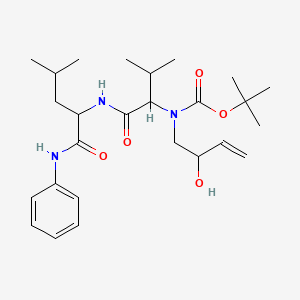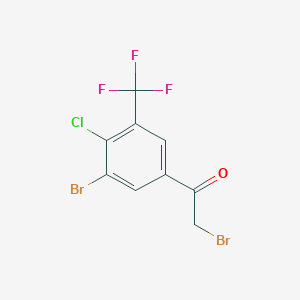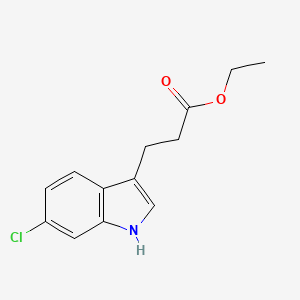
sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate: is a deuterated derivative of sodium 3-methyl-2-oxobutanoate. This compound is of interest due to its unique isotopic composition, which can be useful in various scientific research applications, particularly in studies involving metabolic pathways and enzyme mechanisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate typically involves the deuteration of sodium 3-methyl-2-oxobutanoate. This can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. The reaction conditions often include the use of deuterated water (D2O) or deuterated acids under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must ensure high purity and yield, often requiring multiple purification steps such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
- Employed in isotope labeling experiments to study reaction kinetics and mechanisms.
Biology:
- Utilized in studies involving enzyme kinetics and mechanisms, particularly those involving dehydrogenases and oxidoreductases.
- Helps in understanding the metabolic fate of branched-chain amino acids.
Medicine:
- Potential use in diagnostic imaging techniques such as nuclear magnetic resonance (NMR) spectroscopy.
- Investigated for its role in metabolic disorders and their treatment.
Industry:
- Used in the production of deuterated compounds for research and development.
- Employed in the synthesis of pharmaceuticals and fine chemicals where isotopic labeling is required.
Wirkmechanismus
The mechanism of action of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The deuterium atom can influence the reaction kinetics by altering the rate of hydrogen transfer reactions. This compound targets enzymes involved in the metabolism of branched-chain amino acids, such as branched-chain alpha-keto acid dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-methyl-2-oxobutanoate
- Sodium 3-methyl-2-oxobutanoate-13C
- Sodium 3-methyl-2-oxobutanoate-d3
Uniqueness:
- The presence of a deuterium atom in sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate makes it unique compared to its non-deuterated counterparts. This isotopic substitution can significantly affect the compound’s physical and chemical properties, making it valuable for specific research applications.
- Deuterated compounds often exhibit different reaction kinetics and stability, which can be advantageous in studying metabolic pathways and enzyme mechanisms.
Eigenschaften
Molekularformel |
C5H7NaO3 |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D; |
InChI-Schlüssel |
WIQBZDCJCRFGKA-LCPCAMBZSA-M |
Isomerische SMILES |
[2H]C(C)([13CH3])C(=O)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)
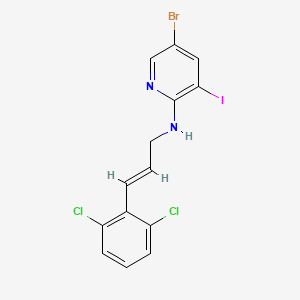

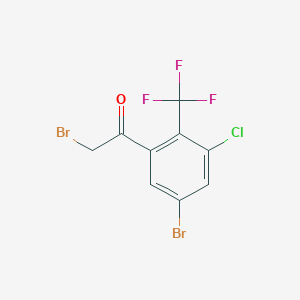
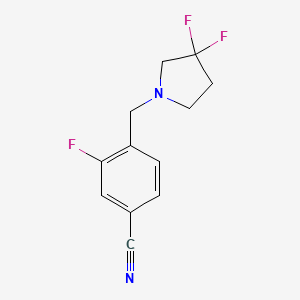
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)
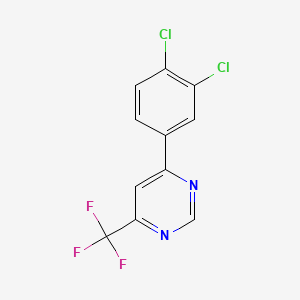
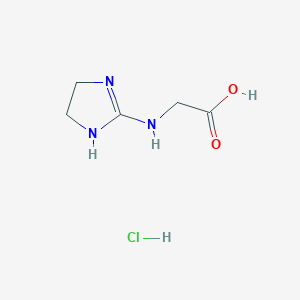
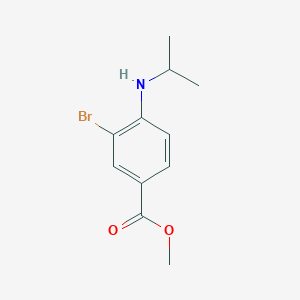
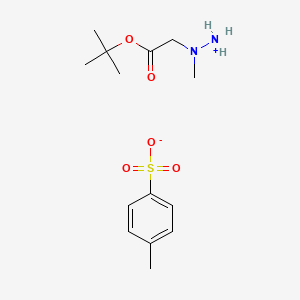
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
